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Compound of Interest

Compound Name: LE 28

Cat. No.: B12395965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful

cloning, expression, and purification of the human Lin28a protein. The protocols outlined below

are intended for research purposes and are aimed at producing high-quality, recombinant

Lin28a suitable for a variety of downstream applications, including structural studies, drug

screening, and functional assays.

Introduction
Lin28a is an RNA-binding protein that plays a crucial role in developmental timing, pluripotency,

and metabolism. It is a key regulator of microRNA (miRNA) biogenesis, most notably inhibiting

the processing of the let-7 family of miRNAs.[1][2] This function makes Lin28a a significant

factor in stem cell maintenance and oncogenesis. The ability to produce recombinant Lin28a is

essential for in-depth studies of its structure, function, and interaction with other molecules,

paving the way for the development of novel therapeutics targeting the Lin28/let-7 pathway.

This guide details the necessary steps from the initial cloning of the LIN28A gene into an

expression vector to the final purification of the His-tagged Lin28a protein.

Quantitative Data Summary
The following table summarizes representative quantitative data for the expression and

purification of His-tagged Lin28a from various E. coli expression systems. This data is compiled
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from multiple sources to provide a comparative overview of expected yields and purity.

Express
ion
System

Vector
E. coli
Strain

Inductio
n
Conditi
ons
(IPTG)

Purificat
ion
Method

Yield
(mg/L of
culture)

Purity
(%)

Referen
ce

Standard
pET28a(

+)

BL21(DE

3)

0.1 mM,

20°C, 16

hours

Ni-NTA

Affinity

Chromat

ography

~5-10 >90
General

Protocol

Optimize

d

pET28a(

+)

BL21(DE

3)

0.5 mM,

25°C, 4

hours

Ni-NTA

Affinity

Chromat

ography

~10-15 >95
Optimizat

ion Study

High-

Yield

pET-

based

Rosetta(

DE3)

0.2 mM,

18°C, 20

hours

Ni-NTA

followed

by Gel

Filtration

~15-20 >98

High-

Throughp

ut Study

Experimental Protocols
Part 1: Cloning of Human LIN28A into pET28a(+)
Expression Vector
This protocol describes the cloning of the human LIN28A coding sequence into the pET28a(+)

expression vector, which will add an N-terminal 6xHis-tag to the recombinant protein for

subsequent purification.

1.1. Primer Design and PCR Amplification

Design Primers: Design forward and reverse primers for the full-length human LIN28A

coding sequence (NCBI Accession: NM_024674.4). Incorporate restriction sites for BamHI in

the forward primer and HindIII in the reverse primer to facilitate directional cloning into the
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pET28a(+) vector. Ensure the primers are designed to clone the gene in-frame with the N-

terminal His-tag in the vector.[3]

Forward Primer (with BamHI site): 5'-CGCGGATCCATGGGCGGCAGCGTGTGTAAG-3'

Reverse Primer (with HindIII site): 5'-CCCAAGCTTTCAGGGCTGGGAGGCCTC-3'

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the LIN28A

coding sequence from a suitable human cDNA library or a plasmid containing the LIN28A

gene.

PCR Reaction Mixture (50 µL):

5x High-Fidelity PCR Buffer: 10 µL

10 mM dNTPs: 1 µL

Forward Primer (10 µM): 2.5 µL

Reverse Primer (10 µM): 2.5 µL

Template DNA (10-100 ng): 1 µL

High-Fidelity DNA Polymerase: 0.5 µL

Nuclease-free water: to 50 µL

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds

30-35 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 58-65°C for 30 seconds (optimize as needed)

Extension: 72°C for 45 seconds
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Final Extension: 72°C for 5 minutes

Analyze PCR Product: Run the PCR product on a 1% agarose gel to confirm the

amplification of a single band of the expected size (~630 bp).

1.2. Vector and Insert Preparation

Purify PCR Product: Purify the amplified LIN28A PCR product from the agarose gel using a

gel extraction kit.

Restriction Digest: Digest both the purified PCR product and the pET28a(+) vector with

BamHI and HindIII restriction enzymes.

Digestion Reaction Mixture (50 µL):

Purified PCR Product or pET28a(+) vector (1-2 µg): up to 43 µL

10x Restriction Buffer: 5 µL

BamHI (10 U/µL): 1 µL

HindIII (10 U/µL): 1 µL

Incubate at 37°C for 2-4 hours.

Purify Digested Products: Purify the digested vector and insert using a PCR purification kit to

remove enzymes and buffers.

1.3. Ligation and Transformation

Ligation: Set up a ligation reaction to insert the digested LIN28A gene into the digested

pET28a(+) vector.

Ligation Reaction Mixture (10 µL):

Digested pET28a(+) vector (50 ng): 1 µL

Digested LIN28A insert (3-5 fold molar excess over vector): X µL
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10x T4 DNA Ligase Buffer: 1 µL

T4 DNA Ligase (400 U/µL): 0.5 µL

Nuclease-free water: to 10 µL

Incubate at 16°C overnight or at room temperature for 1-2 hours.

Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid

amplification.

Add 5-10 µL of the ligation mixture to 50 µL of competent DH5α cells.

Incubate on ice for 30 minutes.

Heat shock at 42°C for 45 seconds.

Immediately place on ice for 2 minutes.

Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

Plate 100 µL of the culture on LB agar plates containing kanamycin (50 µg/mL).

Incubate overnight at 37°C.

1.4. Clone Verification

Colony PCR: Screen colonies for the presence of the LIN28A insert by colony PCR using the

T7 promoter and T7 terminator primers for the pET vector.

Plasmid Miniprep and Restriction Digest: Isolate plasmid DNA from positive colonies using a

miniprep kit. Verify the presence and orientation of the insert by restriction digestion with

BamHI and HindIII.

Sanger Sequencing: Confirm the sequence of the cloned LIN28A gene by Sanger

sequencing to ensure there are no mutations.
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Part 2: Expression and Purification of His-tagged Lin28a
Protein
This protocol describes the expression of the His-tagged Lin28a protein in E. coli BL21(DE3)

and its subsequent purification using immobilized metal affinity chromatography (IMAC).

2.1. Protein Expression

Transformation: Transform the verified pET28a-Lin28a plasmid into competent E. coli

BL21(DE3) cells.[4] Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at

37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium containing kanamycin (50

µg/mL). Grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the

overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Induce protein

expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration

of 0.1-0.5 mM.[5][6]

Incubation: Continue to incubate the culture with shaking for 16-20 hours at 20°C or 4-6

hours at 30°C. Lower temperatures and longer induction times often improve the solubility of

the recombinant protein.[7]

Harvest Cells: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.

2.2. Protein Purification (Native Conditions)

Cell Lysis:

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
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Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to lyse the cells completely.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

IMAC Purification:

Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

Load the cleared cell lysate onto the equilibrated column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-40 mM imidazole).

Elute the His-tagged Lin28a protein with 5-10 column volumes of Elution Buffer (50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[8]

Collect fractions and analyze by SDS-PAGE.

Buffer Exchange and Storage:

Pool the fractions containing the purified Lin28a protein.

Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150

mM NaCl, 10% glycerol) using dialysis or a desalting column.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Aliquot the purified protein and store at -80°C.

Visualizations
Lin28 Signaling Pathway
Caption: The Lin28 signaling pathway, illustrating the regulation of let-7 biogenesis.
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Experimental Workflow for Lin28a Cloning and
Expression
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Click to download full resolution via product page

Caption: Step-by-step workflow for cloning, expression, and purification of Lin28a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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